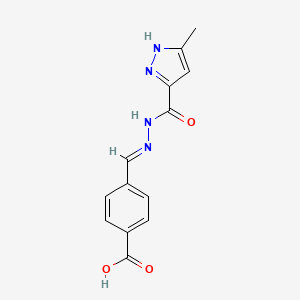![molecular formula C21H25N2O+ B11689565 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11689565.png)
2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenyl group attached to a hexahydroimidazoazepine ring system
Métodos De Preparación
The synthesis of 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the phenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions using corresponding benzene derivatives and catalysts like aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other similar compounds, such as:
- 2-hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide
- 2-(4-bromophenyl)-2-hydroxy-1-(4-methylphenyl)-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide
- 2-[1,1’-biphenyl]-4-yl-2-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide
These compounds share similar core structures but differ in the substituents attached to the imidazoazepine ring
Propiedades
Fórmula molecular |
C21H25N2O+ |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol |
InChI |
InChI=1S/C21H25N2O/c1-17-11-13-19(14-12-17)23-20-10-6-3-7-15-22(20)16-21(23,24)18-8-4-2-5-9-18/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3/q+1 |
Clave InChI |
XSHJASNUEYREHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=[N+](CCCCC3)CC2(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)


![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11689582.png)

